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molecular formula C10H12O2 B8427872 (4-Methoxy-2-vinylphenyl)-methanol

(4-Methoxy-2-vinylphenyl)-methanol

Cat. No. B8427872
M. Wt: 164.20 g/mol
InChI Key: UTIAQDDZYKYFDM-UHFFFAOYSA-N
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Patent
US07700633B2

Procedure details

To a solution of (4-methoxy-2-vinylphenyl)-methanol (7.90 g, 48.2 mmol) in diethyl ether (100 mL) at 0° C. is added PBr3 (5.0 mL, 53 mmol) over 1 min. Water is added carefully to destroy excess PBr3. The mixture is partitioned carefully between EtOAc and NaHCO3 (plus a small amount of KOH to adjust pH to 7˜8). The organic extract is dried with MgSO4 and concentrated to give the title compound and it is used directly in the next step: 1H NMR (CDCl3) δ 3.83 (s, 3H), 4.57 (s, 2H), 5.44 (dd, J=1, 11 Hz, 1H), 5.74 (dd, J=1, 17 Hz, 1H), 6.81 (dd, J=3, 8 Hz, 1H), 7.03 (d, J=2 Hz, 1H), 7.06 (dd, J=11, 17 Hz, 1H), 7.25 (d, J=8 Hz, 1H).
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9]O)=[C:5]([CH:11]=[CH2:12])[CH:4]=1.P(Br)(Br)[Br:14].O>C(OCC)C>[Br:14][CH2:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[CH:11]=[CH2:12]

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)CO)C=C
Name
Quantity
5 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to destroy excess PBr3
CUSTOM
Type
CUSTOM
Details
The mixture is partitioned carefully between EtOAc and NaHCO3 (plus a small amount of KOH
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=C(C=C1)OC)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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